

Comprehensive Structural Characterization and Molecular Weight Determination of 2-Ethyl-3-methylbenzaldehyde

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Compound of Interest

Compound Name:	2-Ethyl-3-methylbenzaldehyde
CAS No.:	111923-34-3
Cat. No.:	B038644

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Executive Summary

In the landscape of organic synthesis and fragment-based drug discovery (FBDD), the precise structural characterization of aromatic building blocks is non-negotiable. **2-Ethyl-3-methylbenzaldehyde** (CAS: 111923-34-3) is a highly versatile substituted benzaldehyde. While its nominal molecular weight is routinely used for bulk stoichiometric calculations, understanding its exact monoisotopic mass and mass spectrometric fragmentation behavior is critical for validating synthetic pathways, identifying metabolic byproducts, and ensuring high-fidelity drug design.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, molecular weight determination, and structural validation of **2-Ethyl-3-methylbenzaldehyde**, engineered specifically for analytical chemists and drug development professionals.

Physicochemical Profiling & Structural Causality

The molecular weight of a compound dictates its pharmacokinetic destiny. For **2-Ethyl-3-methylbenzaldehyde**, the molecular formula $C_{10}H_{12}O$ yields a nominal molecular weight of 148.20 g/mol [1]. However, in the realm of High-Resolution Mass Spectrometry (HRMS), we must rely on the exact monoisotopic mass (148.0888 Da) to differentiate the target analyte from isobaric interferences.

The structural causality behind its properties lies in its substitution pattern: the electron-donating ethyl and methyl groups on the benzene ring increase the electron density of the aromatic system, influencing both its reactivity as an electrophile (at the aldehyde carbon) and its ionization efficiency during mass spectrometry.

Quantitative Data Summary

Property	Value	Causality / Analytical Significance
Molecular Formula	$C_{10}H_{12}O$	Dictates the baseline isotopic distribution (M+1 peak ~11% due to ^{13}C).
Nominal Molecular Weight	148.20 g/mol	Utilized for standard molarity and yield calculations in benchtop synthesis.
Exact Monoisotopic Mass	148.0888 Da	Essential for Time-of-Flight (TOF) or Orbitrap HRMS structural confirmation.
Topological Polar Surface Area	17.1 Å ²	Indicates high lipophilicity, predicting excellent passive membrane permeability.
XLogP3	2.5	Falls well within Lipinski's Rule of Five, making it an ideal FBDD scaffold.

Analytical Methodologies for Molecular Weight Determination

To confirm the molecular weight and structural integrity of **2-Ethyl-3-methylbenzaldehyde**, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the gold standard [2]. Because aldehydes are inherently volatile and thermally stable, they are highly amenable to gas-phase separation without the strict need for prior derivatization.

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every analytical run must be bracketed by calibration and blank checks to rule out column carryover or mass-axis drift.

Step 1: System Calibration (The Causality of Tuning)

- Action: Infuse Perfluorotributylamine (PFTBA) tuning standard.
- Causality: PFTBA provides known, stable fragment ions (e.g., m/z 69, 219, 502). Calibrating against these ensures the mass analyzer is accurately assigning the m/z 148 target mass, preventing false negatives due to instrument drift.

Step 2: Sample Preparation

- Action: Dissolve 1.0 mg of **2-Ethyl-3-methylbenzaldehyde** in 1.0 mL of LC-MS grade ethyl acetate (EtOAc) [3].
- Causality: EtOAc is highly volatile and expands predictably in the GC inlet, ensuring a tight solvent plug and sharp chromatographic peaks.

Step 3: Chromatographic Separation

- Action: Inject 1 μ L into a non-polar capillary column (e.g., HP-5MS) with a split ratio of 1:50. Program the oven from 60°C (hold 1 min) to 250°C at 15°C/min.
- Causality: The temperature gradient ensures that the analyte elutes sharply while separating it from any structurally similar synthetic isomers (e.g., 4-ethyl-2-methylbenzaldehyde) based on boiling point differentials.

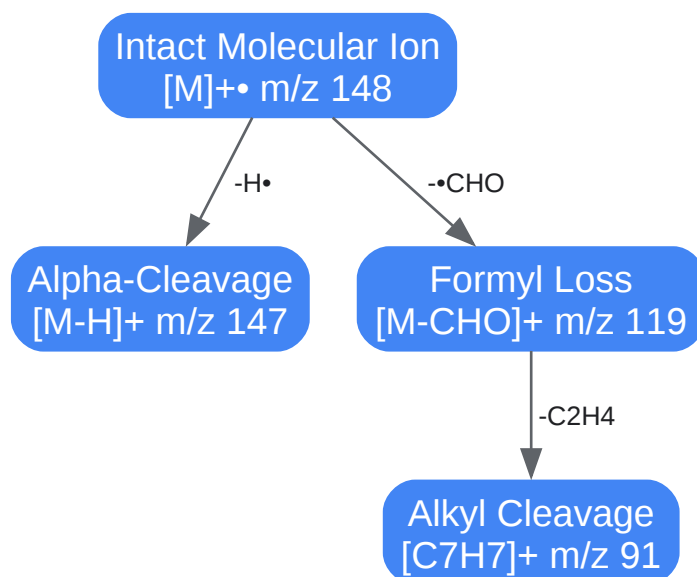
Step 4: Electron Ionization (EI)

- Action: Subject the eluent to EI at 70 eV.
- Causality: At 70 electron volts, the de Broglie wavelength of the bombarding electrons perfectly matches the length of typical organic covalent bonds. This maximizes energy transfer, inducing reproducible fragmentation that can be cross-referenced against global NIST spectral libraries.

Fragmentation Dynamics and Mass Spectrometry

When **2-Ethyl-3-methylbenzaldehyde** (m/z 148) enters the ionization chamber, it undergoes a predictable cascade of unimolecular dissociations. Understanding this pathway is critical; the molecular weight alone is insufficient for structural proof without confirming the fragment fingerprint [2].

- Molecular Ion ($[M]^+\bullet$ m/z 148): The intact radical cation confirms the molecular weight.
- Alpha-Cleavage ($[M-H]^+$ m/z 147): Aldehydes characteristically lose the aldehydic hydrogen atom, yielding a highly stable acylium ion.
- Formyl Loss ($[M-CHO]^+$ m/z 119): Cleavage of the entire aldehyde group leaves a substituted phenyl cation.
- Alkyl Cleavage (m/z 91): Subsequent loss of ethylene (from the ethyl group) drives the formation of the highly stable tropylium ion ($C_7H_7^+$), a hallmark of alkyl-substituted aromatics.



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EI-MS fragmentation pathway of **2-Ethyl-3-methylbenzaldehyde**.

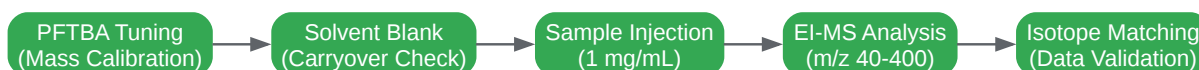
Pharmacokinetic Implications of the Molecular Weight

In drug development, a molecular weight of 148.20 g/mol positions **2-Ethyl-3-methylbenzaldehyde** as an optimal "Rule of Three" (Ro3) compliant fragment.

- **Ligand Efficiency:** Because the molecular weight is exceptionally low, any binding affinity it demonstrates toward a biological target yields a high Ligand Efficiency (LE) score.
- **Metabolic Liability:** The aldehyde moiety is highly reactive and prone to rapid oxidation into the corresponding carboxylic acid by Aldehyde Dehydrogenase (ALDH) *in vivo*. Therefore, while its molecular weight makes it a great starting scaffold, medicinal chemists typically convert the aldehyde into a more metabolically stable bioisostere (e.g., an oxadiazole or a primary alcohol) during lead optimization.

Integrated Structural Validation Workflow

To synthesize the principles of exact mass determination, instrument calibration, and data analysis, the following workflow diagram illustrates the closed-loop, self-validating process required for rigorous molecular weight confirmation in a regulated laboratory environment.



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Self-validating GC-MS workflow for molecular weight confirmation.

References

- National Center for Biotechnology Information (PubChem). "**2-Ethyl-3-methylbenzaldehyde** | C₁₀H₁₂O | CID 10419340 - PubChem." U.S. National Library of Medicine. Available at:

[\[Link\]](#)

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